molecular formula C16H11BrN4 B14497767 Malononitrile, benzyl 4-bromophenyldiazenyl- CAS No. 64710-74-3

Malononitrile, benzyl 4-bromophenyldiazenyl-

Cat. No.: B14497767
CAS No.: 64710-74-3
M. Wt: 339.19 g/mol
InChI Key: SFPMXPDHZDFXNM-UHFFFAOYSA-N
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Description

Malononitrile, benzyl 4-bromophenyldiazenyl- is an organic compound with the molecular formula C16H11BrN4 and a molecular weight of 339.189 g/mol . This compound is characterized by the presence of a benzyl group, a 4-bromophenyl group, and a diazenyl linkage, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of malononitrile, benzyl 4-bromophenyldiazenyl- typically involves the reaction of malononitrile with benzyl bromide and 4-bromophenyldiazonium salt under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the diazenyl linkage .

Industrial Production Methods

Industrial production of this compound often employs a gas-phase reaction involving acetonitrile and cyanogen chloride, followed by subsequent reactions to introduce the benzyl and 4-bromophenyl groups . This method allows for large-scale production with high yields.

Chemical Reactions Analysis

Types of Reactions

Malononitrile, benzyl 4-bromophenyldiazenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, such as amino compounds, nitriles, and other functionalized molecules .

Scientific Research Applications

Malononitrile, benzyl 4-bromophenyldiazenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of malononitrile, benzyl 4-bromophenyldiazenyl- involves its interaction with molecular targets such as enzymes and receptors. The diazenyl linkage allows the compound to form stable complexes with proteins, thereby modulating their activity. This interaction can lead to the inhibition of enzymatic activity or alteration of receptor function, which is crucial in its biological and medicinal applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Malononitrile, benzyl 4-bromophenyldiazenyl- is unique due to its combination of a benzyl group, a 4-bromophenyl group, and a diazenyl linkage. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

CAS No.

64710-74-3

Molecular Formula

C16H11BrN4

Molecular Weight

339.19 g/mol

IUPAC Name

2-benzyl-2-[(4-bromophenyl)diazenyl]propanedinitrile

InChI

InChI=1S/C16H11BrN4/c17-14-6-8-15(9-7-14)20-21-16(11-18,12-19)10-13-4-2-1-3-5-13/h1-9H,10H2

InChI Key

SFPMXPDHZDFXNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C#N)(C#N)N=NC2=CC=C(C=C2)Br

Origin of Product

United States

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